molecular formula C9H13NO2S B131312 Ethyl 4-isopropylthiazole-2-carboxylate CAS No. 156589-82-1

Ethyl 4-isopropylthiazole-2-carboxylate

Cat. No. B131312
M. Wt: 199.27 g/mol
InChI Key: IYWKKZAAUKWYNT-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylthiazole-2-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The ethyl group in the compound indicates that it is an ester, with the ethyl moiety attached to the carboxylate functional group. The isopropyl group attached to the fourth position of the thiazole ring suggests that the compound may have specific steric and electronic properties influencing its reactivity and potential applications.

Synthesis Analysis

The synthesis of related ethyl thiazole carboxylate compounds involves various chemical reactions, including alkylation, cyclocondensation, and reactions with different reagents to introduce various substituents on the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction with ethyl bromopyruvate . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were prepared and showed potential antitumor activity . These methods could potentially be adapted for the synthesis of ethyl 4-isopropylthiazole-2-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as FTIR, NMR, and sometimes X-ray diffraction methods. The molecular geometry can be optimized using density functional theory (DFT) to predict the electronic structure and properties of the compounds . The presence of different substituents on the thiazole ring, such as the isopropyl group, would influence the molecular geometry, electronic distribution, and potential interaction sites for hydrogen bonding or other intermolecular interactions.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, including hydrogen bonding, as indicated by the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, which forms hydrogen-bonded dimers . The reactivity of ethyl 4-isopropylthiazole-2-carboxylate would be influenced by the electron-withdrawing carboxylate group and the electron-donating isopropyl group, which could affect its participation in nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl thiazole carboxylates include their solubility, melting points, and boiling points, which are not directly provided but can be inferred from their molecular structure. The presence of the ethyl ester group suggests that these compounds might have moderate solubility in organic solvents. The chemical properties, such as acidity or basicity, reactivity towards nucleophiles or electrophiles, and stability, can be deduced from the functional groups present in the molecule. For example, the carboxylate ester is prone to hydrolysis under basic conditions, while the thiazole ring might engage in electrophilic substitution reactions at the alpha position relative to the nitrogen atom.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Ethyl 4-isopropylthiazole-2-carboxylate and its derivatives are involved in synthetic studies related to bacitracin and thiazoline peptides, demonstrating their role in peptide synthesis and isomerization processes (Hirotsu, Shiba, & Kaneko, 1970).
  • This compound is used as a precursor for the synthesis of various analogs, such as ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate, indicating its utility in creating diverse chemical structures (Boy & Guernon, 2005).

Structural and Analytical Studies

  • Ethyl 2-amino-thiazole-4-carboxylate, a closely related compound, is synthesized for structural determination and analysis, highlighting its importance in the development of new chemical entities (Zhou Zhuo-qiang, 2009).
  • Research has been conducted on the spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, which underscores its significance in molecular structure studies (Haroon et al., 2018).

Biological and Pharmaceutical Research

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been explored for its antimicrobial activities, showcasing the potential biomedical applications of these compounds (Desai, Bhatt, & Joshi, 2019).
  • The compound has been used in the synthesis of analogs with antitumor activity, demonstrating its relevance in cancer research (El-Subbagh, Abadi, & Lehmann, 1999).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-propan-2-yl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWKKZAAUKWYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445349
Record name ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isopropylthiazole-2-carboxylate

CAS RN

156589-82-1
Record name ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of compound 211 (3.5 g, 1.25 eq.) and ethylthioxamate (2.3 g, 1 eq.) in ethanol (40 mL) was heated to 80° C. for 6 hrs, and then cooled to 0° C. The reaction mixture was diluted with water and EtOAc, and then neutralized to pH 7 with NH3 (28%). The aqueous layer was extracted with EtOAc. The combined organic layers were dried over sodium sulfate and then removed under reduced pressure. The residue was purified by chromatography on silica gel to yield compound 212 as yellow oil in quantitative yield. 1H NMR (DMSO-d6, 400 MHz): δ (ppm) 1.25 (d, J=6.73 Hz, 6H), 1.31 (t, J=7.24 Hz, 3H), 3.11 (hep, J=6.73 Hz, 1H), 4.35 (q, J=7.24 Hz, 2H), 7.72 (s, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
ethylthioxamate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Bromo-3-methylbutan-2-one (3.72 g) in ethanol (15 mL) was added dropwise over 15 minutes to a refluxing solution of ethyl 2-amino-2-thioxoacetate (3 g) in ethanol (120 mL). The mixture was heated at reflux for 2 hours and then cooled to room temperature. The solvent was evaporated down under reduced pressure to a volume of 30 mL, this solution was added to ice/water (200 mL) and the mixture neutralised by dropwise addition of ‘880’ concentrated aqueous ammonia. The mixture was extracted twice with ethyl acetate, the combined organics were washed with brine, dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure. The crude product was purified by flash silica chromatography eluting with 20% ethyl acetate in isohexane. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 2.2 g.
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Step B) A neat solution of 5.58 g (34 mmol) of 1-Bromo-3-methyl-butan-2-one and 4.50 g (34 mmol) of ethyl thioxamate (Aldrich) was heated at 70° C. over 18 h and then cooled to room temperature. The mixture was partitioned between sat. aqueous NaHCO3 and EtOAc, the EtOAc layer dried (MgSO4), concentrated and chromatographed over SiO2 (eluted with 2% to 40% EtOAc/hexanes) to afford 3.4 g (48% overall) of 4-isopropylthiazole-2-carboxylic acid ethyl ester as an oil: 1H NMR (500 MHz, CDCl3) δ 1.32 (d, J=7 Hz, 6H), 1.42 (t, J=7.2 Hz, 3H), 3.23 (m, 1H), 4.46 (q, J=7.2 Hz, 2H), 7.18 (s, 1H).
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-isopropylthiazole-2-carboxylate
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Ethyl 4-isopropylthiazole-2-carboxylate
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Ethyl 4-isopropylthiazole-2-carboxylate
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Ethyl 4-isopropylthiazole-2-carboxylate

Citations

For This Compound
2
Citations
BP Mallikarjuna, BS Sastry, GVS Kumar… - European journal of …, 2009 - Elsevier
… Compound 1 was synthesized by refluxing a mixture of ethyl 4-isopropylthiazole-2-carboxylate (0.015 mol) with hydrazine hydrate (1.6 mL) in absolute ethanol (20 mL) for 5 h. The …
Number of citations: 135 www.sciencedirect.com
SK KS - 2010 - search.proquest.com
… 4-isopropyl-2-carbohydrazide was synthesized by refluxing a mixture of ethyl 4isopropylthiazole-2-carboxylate (0.015 mol) with hydrazine hydrate (1.6 ml) in absolute ethanol (20 ml) for …
Number of citations: 0 search.proquest.com

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